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Compound of Interest

Compound Name:
2-(4-Methylphenyl)-2,3-dihydro-

1,2-benzothiazol-3-one

Cat. No.: B1678571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-aryl benzisothiazolones represent a versatile class of heterocyclic compounds that have

garnered significant attention in medicinal chemistry due to their broad spectrum of biological

activities. This guide provides a comprehensive comparison of the structure-activity

relationships (SAR) of various N-aryl benzisothiazolone derivatives, focusing on their

antimicrobial and anticancer properties. The information presented herein is supported by

experimental data from peer-reviewed scientific literature, offering a valuable resource for the

rational design of novel therapeutic agents.

Antimicrobial Activity: Unraveling the Impact of N-
Aryl Substituents
The antimicrobial potency of N-aryl benzisothiazolones is significantly influenced by the nature

and position of substituents on the N-aryl ring. Generally, these compounds exhibit greater

activity against Gram-positive bacteria than Gram-negative bacteria.

A key determinant of antibacterial activity is the lipophilicity of the molecule. A quantitative

structure-activity relationship (QSAR) analysis has revealed a bilinear relationship between

lipophilicity (logP) and activity against Bacillus subtilis, with an optimal logP value around 3.

This suggests that the ability of the compound to partition into the bacterial cell membrane is

crucial for its efficacy.
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The following table summarizes the minimum inhibitory concentration (MIC) values of

representative N-aryl benzisothiazolone derivatives against various microbial strains,

highlighting the impact of different substitution patterns.

Compound ID
N-Aryl
Substituent

Target
Organism

MIC (µg/mL) Reference

1 Phenyl
Staphylococcus

aureus
>100 [1][2]

2 4-Chlorophenyl
Staphylococcus

aureus
12.5 [1][2]

3
2,4-

Dichlorophenyl

Staphylococcus

aureus
6.25 [1][2]

4 4-Nitrophenyl
Staphylococcus

aureus
25 [1][2]

5 4-Methoxyphenyl
Staphylococcus

aureus
50 [1][2]

6 4-Chlorophenyl Bacillus subtilis 3.12 [1]

7
2,4-

Dichlorophenyl
Bacillus subtilis 1.56 [1]

8 Phenyl Candida albicans 50 [1]

9 4-Chlorophenyl Candida albicans 12.5 [1]

Key SAR Observations for Antimicrobial Activity:

Halogen Substitution: The presence of electron-withdrawing halogen atoms, particularly

chlorine, on the N-aryl ring generally enhances antibacterial activity. Dichloro-substituted

derivatives often exhibit the highest potency.

Nitro Group: A nitro group at the para-position can also contribute to increased activity,

although it is generally less effective than halogen substitution.
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Electron-Donating Groups: Electron-donating groups, such as methoxy, tend to decrease or

have a minimal effect on antibacterial activity.

Lipophilicity: As mentioned, optimal lipophilicity is a critical factor for activity against Gram-

positive bacteria.

Anticancer Activity: Targeting Cancer Cells through
Diverse Mechanisms
N-aryl benzisothiazolones have also emerged as promising anticancer agents, exhibiting

cytotoxicity against a range of cancer cell lines. One of the key mechanisms implicated in their

anticancer effect is the inhibition of the NF-κB signaling pathway, which plays a crucial role in

cancer cell proliferation, survival, and inflammation.

The table below presents the half-maximal inhibitory concentration (IC50) values for selected

N-aryl benzisothiazolone derivatives against different cancer cell lines.

Compound ID
N-Aryl
Substituent

Cancer Cell
Line

IC50 (µM) Reference

10 Phenyl

Hodgkin's

Lymphoma

(L428)

13.8 [3]

11 4-Bromophenyl

Hodgkin's

Lymphoma

(L428)

4.35 [3]

12
3,4-

Dichlorophenyl

Hodgkin's

Lymphoma

(L428)

3.3 [3]

13 4-Fluorophenyl

Human Colon

Cancer (HCT-

116)

28.54 [4]

14 4-Chlorophenyl
Human Breast

Cancer (MCF-7)
31.21 [4]
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Key SAR Observations for Anticancer Activity:

Halogen Substitution: Similar to antimicrobial activity, halogen substitution on the N-aryl ring

is beneficial for anticancer potency. Bromo and dichloro substitutions have been shown to be

particularly effective.

NF-κB Inhibition: The cytotoxic effects of these compounds are often correlated with their

ability to inhibit the NF-κB signaling pathway.

Synergistic Effects: Some benzisothiazolone derivatives have demonstrated synergistic

effects when combined with standard chemotherapeutic drugs like doxorubicin and

etoposide.[3]

Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
Method
The minimum inhibitory concentration (MIC) of the N-aryl benzisothiazolone derivatives is

determined using the broth microdilution method according to the guidelines of the Clinical and

Laboratory Standards Institute (CLSI).

Preparation of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO)

to prepare stock solutions.

Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in Mueller-Hinton

Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

Inoculum Preparation: Microbial strains are cultured overnight, and the inoculum is prepared

to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for

fungi).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.
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Cytotoxicity Assay: MTT Method
The cytotoxic activity of the N-aryl benzisothiazolone derivatives against cancer cell lines is

evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4

cells/well) and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plates are incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and the formazan crystals formed by

viable cells are dissolved in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the

concentration of the compound that causes 50% inhibition of cell growth, is calculated from

the dose-response curves.

Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using

Graphviz.
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Experimental workflow for broth microdilution MIC testing.
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Simplified NF-κB signaling pathway and the inhibitory action of N-aryl benzisothiazolones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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